molecular formula C5H3BrN4S B166692 2-Bromo-7H-purine-6-thiol CAS No. 139244-00-1

2-Bromo-7H-purine-6-thiol

Cat. No.: B166692
CAS No.: 139244-00-1
M. Wt: 231.08 g/mol
InChI Key: FAQOJEGXUUBBIW-UHFFFAOYSA-N
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Description

2-Bromo-7H-purine-6-thiol is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a bromine atom at the second position and a thiol group at the sixth position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7H-purine-6-thiol typically involves the bromination of 7H-purine-6-thiol. One common method includes the reaction of 7H-purine-6-thiol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine and the choice of solvent. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7H-purine-6-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction reactions to yield the corresponding purine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted purine derivatives.

    Oxidation Reactions: Disulfides or sulfonic acids.

    Reduction Reactions: Reduced purine derivatives.

Scientific Research Applications

2-Bromo-7H-purine-6-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-7H-purine-6-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiol group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A thiol-containing purine derivative used as an anticancer agent.

    2-Bromo-6-chloropurine: A halogenated purine derivative with similar reactivity.

    7H-Purine-6-thiol: The parent compound without the bromine substitution.

Uniqueness

2-Bromo-7H-purine-6-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The thiol group allows for the formation of disulfide bonds, which are important in biological systems.

Properties

IUPAC Name

2-bromo-3,7-dihydropurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQOJEGXUUBBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577683
Record name 2-Bromo-3,7-dihydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139244-00-1
Record name 2-Bromo-3,7-dihydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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